molecular formula C38H49O7PS B050710 Mitoquinol CAS No. 845959-55-9

Mitoquinol

Cat. No. B050710
CAS RN: 845959-55-9
M. Wt: 680.8 g/mol
InChI Key: WPMXVYGZUOSRAN-UHFFFAOYSA-N
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Description

Mitoquinol is a novel compound that has been studied for its potential to provide therapeutic benefits in a variety of biological systems. It is a quinoline derivative that is derived from the natural product, mitoquinone, which is found in a variety of plants. This compound has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It is currently being investigated as a potential treatment for a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

  • Radioprotective Effect : MitoQ was found to have a protective effect against testicular damage induced by gamma irradiation in rats. It showed strong antioxidant effects, inhibited apoptosis, and protected steroidogenesis, suggesting its potential as a novel agent for managing testicular toxicity induced by gamma irradiation (Ibrahim et al., 2019).

  • Neuroprotective Role in Traumatic Brain Injury : MitoQ demonstrated neuroprotective effects in a mouse model of traumatic brain injury, potentially by activating the Nrf2-ARE pathway. It improved neurological deficits, reduced brain edema, and inhibited neuronal apoptosis (Zhou et al., 2018).

  • Mitophagy and Oxidative Stress in Subarachnoid Hemorrhage : MitoQ was reported to reduce oxidative stress-related neuronal death by activating mitophagy via the Keap1/Nrf2/PHB2 pathway after subarachnoid hemorrhage in rats. This suggests its potential as a treatment to relieve brain injury after such events (Zhang et al., 2019).

  • Effects on Heat Stress in Pigs : MitoQ appeared to ameliorate the response to acute heat stress in growing pigs, influencing performance, metabolism, and inflammation (Mayorga et al., 2020).

  • Inhibition of Hepatocellular Carcinoma Progression : MitoQ was found to attenuate the progression of hepatocellular carcinoma in Wistar rats, suggesting its potential in the treatment of liver cirrhosis and hepatocellular carcinoma (Sulaimon et al., 2021).

  • Impact on Endothelial Cell Apoptosis and Oxidative Stress : Studies indicate that MitoQ can lead to increased endothelial cell apoptosis and superoxide production, suggesting caution in its use as an antioxidant (Doughan & Dikalov, 2007).

  • Anti-Inflammatory Properties : MitoQ demonstrated anti-inflammatory properties in the context of cholesterol deregulation in a neuronal cell line, highlighting its potential in treating autoinflammatory diseases characterized by cholesterol deregulation (Piscianz et al., 2021).

  • Potential Anticancer Activity : MitoQ was found to be cytotoxic to breast cancer cells, leading to a combination of autophagy and apoptotic cell death mechanisms. Its activity was associated with oxidative stress modulation (Rao et al., 2010).

Mechanism of Action

Target of Action

Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . This compound is the world’s first mitochondrially-targeted antioxidant .

Mode of Action

This compound interacts with its target, the mitochondria, in two steps :

This compound is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (this compound) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . This compound helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Pharmacokinetics

This compound has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Result of Action

This compound may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . This compound could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .

Action Environment

The action of this compound can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .

Safety and Hazards

MitoQ has been shown to induce rapid swelling and depolarization of mitochondria in kidney proximal tubule cells . This effect is thought to be due to increased IMM permeability due to the insertion of the alkyl chain .

Biochemical Analysis

Biochemical Properties

Mitoquinol interacts with various enzymes, proteins, and other biomolecules. It reduces hydrogen peroxide production in succinate-fueled isolated bovine aortic endothelial mitochondria . This compound’s unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps protect the cell from oxidative stress and reduce both structural and DNA damage . By rejuvenating cell health, this compound has been shown to help improve sport and exercise performance, cardiovascular health, and promote healthier ageing .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Once the active form of this compound neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active this compound form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to attenuate transmission of SARS-CoV-2 infection . It was well tolerated in the study population and no serious side effect was reported in any study participant .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on diethyl nitrosamine-induced hepatocellular carcinoma, this compound was administered at a dosage of 10 mg/kg body weight . The study found that this compound intervention attenuated the oxidative stress induced by diethyl nitrosamine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It plays a crucial role in the production of ATP, the body’s main energy currency . During the production of ATP, free radicals are made as a by-product. This compound helps to neutralize these free radicals, preventing oxidative damage to mitochondria .

Transport and Distribution

This compound is quickly absorbed into the bloodstream after ingestion and is rapidly transported to different organ tissues . It primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Subcellular Localization

This compound is the world’s first mitochondrially-targeted antioxidant . Its unique structure allows it to easily enter the mitochondria, where it can start to tackle free radicals at the source . This subcellular localization to the mitochondria is crucial for its antioxidant ability .

properties

IUPAC Name

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXVYGZUOSRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845959-55-9
Record name Mitoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITOQUINOL MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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